Ethyl (2R)-2-hydroxybutanoate
CAS No.: 87172-81-4
Cat. No.: VC4129451
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87172-81-4 |
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Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | ethyl (2R)-2-hydroxybutanoate |
Standard InChI | InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Standard InChI Key | KWWOQRSLYPHAMK-RXMQYKEDSA-N |
Isomeric SMILES | CC[C@H](C(=O)OCC)O |
SMILES | CCC(C(=O)OCC)O |
Canonical SMILES | CCC(C(=O)OCC)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Ethyl (2R)-2-hydroxybutanoate belongs to the class of α-hydroxy esters, featuring a hydroxyl group at the second carbon of the butanoate chain and an ethyl ester moiety. Its stereochemistry is defined by the (R)-configuration at the chiral center, which critically influences its interactions in biological systems and asymmetric synthesis . Key identifiers include:
Property | Value |
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IUPAC Name | ethyl (2R)-2-hydroxybutanoate |
CAS Number | 87172-81-4 |
Molecular Formula | |
Molecular Weight | 132.16 g/mol |
InChI Key | KWWOQRSLYPHAMK-RXMQYKEDSA-N |
SMILES | CCC(C(=O)OCC)O |
The compound’s enantiomeric purity (>99% ee) is essential for applications requiring stereoselectivity, such as pharmaceutical intermediates .
Synthesis and Production
Conventional Synthesis Methods
Ethyl (2R)-2-hydroxybutanoate is typically synthesized via esterification of (R)-2-hydroxybutanoic acid with ethanol under acidic catalysis. Recent advancements highlight biocatalytic routes using immobilized plant cells (e.g., Parthenocissus tricuspidata) for enantioselective reduction of ketone precursors, achieving yields up to 95% with 100% diastereomeric excess (de) and >99% enantiomeric excess (ee) .
Industrial-Scale Production
Industrial protocols often employ continuous-flow reactors to enhance efficiency and reduce racemization risks. Key parameters include:
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Temperature: 25–40°C to prevent thermal degradation.
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Catalysts: Lipases (e.g., Candida antarctica Lipase B) for kinetic resolution .
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Solvents: Ethanol or tert-butyl methyl ether to maintain reaction homogeneity .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for β-hydroxy acid derivatives, which are integral to prodrug formulations and metabolic pathway modulators. For example:
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Antimicrobial Agents: Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).
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Enzyme Inhibitors: Acts as a substrate analog for esterases, enabling mechanistic studies of hydrolysis kinetics .
Flavor and Fragrance Industry
Ethyl (2R)-2-hydroxybutanoate contributes fruity notes (e.g., green apple, strawberry) in wines and perfumes. Its (S)-enantiomer predominates in aged wines, with concentrations up to 50 µg/L influencing sensory profiles .
Asymmetric Synthesis
The compound’s chiral center facilitates the synthesis of optically active alcohols and acids. For instance, it is used in the preparation of (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a key intermediate in antidiabetic drug development.
Biological Activity and Metabolic Pathways
Hydrolysis and Metabolites
In vivo, ethyl (2R)-2-hydroxybutanoate undergoes enzymatic hydrolysis via carboxylesterases, yielding (R)-2-hydroxybutanoic acid and ethanol. These metabolites participate in:
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Ketogenesis: Conversion to acetoacetate in hepatic mitochondria.
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Ethanol Metabolism: Competitive inhibition of alcohol dehydrogenase (Ki: 12 µM) .
Pharmacokinetic Properties
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Bioavailability: 65–70% in rodent models due to first-pass metabolism.
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Half-Life: 2.3 hours (plasma), with renal excretion as the primary elimination route .
Comparative Analysis with Structural Analogs
The compound’s utility is underscored by its distinct properties relative to analogs:
Environmental and Stability Considerations
Degradation Pathways
Ethyl (2R)-2-hydroxybutanoate is susceptible to hydrolysis under alkaline conditions (t₁/₂: 48 hours at pH 9) and UV-induced radical cleavage. Soil microbiota degrade it into CO₂ and H₂O within 14 days under aerobic conditions .
Hazard Class | GHS Code |
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Flammable Liquid | H227 |
Skin Irritation | H315 |
Eye Damage | H319 |
Respiratory Irritation | H335 |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
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